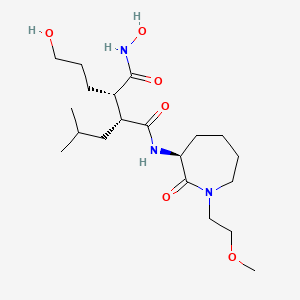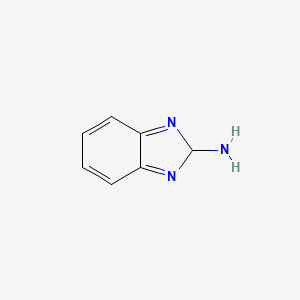
Octamoxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Octamoxin involves the reaction of octan-2-one with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:
- Octan-2-one is mixed with hydrazine hydrate in a suitable solvent such as ethanol.
- The mixture is heated under reflux for several hours.
- The product, 2-octylhydrazine, is then isolated and purified through distillation .
Chemical Reactions Analysis
Octamoxin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield hydrazine derivatives.
Substitution: The hydrazine group in this compound can participate in substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides .
Scientific Research Applications
Chemistry: As a hydrazine derivative, it is used in the synthesis of other complex organic compounds.
Biology: It has been investigated for its effects on monoamine oxidase enzymes, which play a role in neurotransmitter metabolism.
Medicine: Historically, it was used as an antidepressant due to its MAOI activity. .
Mechanism of Action
Octamoxin exerts its effects by irreversibly inhibiting monoamine oxidase enzymes (MAO-A and MAO-B). These enzymes are responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting these enzymes, this compound increases the levels of these neurotransmitters in the brain, which can alleviate symptoms of depression .
Comparison with Similar Compounds
Octamoxin is similar to other MAOIs such as:
Phenelzine: Another hydrazine derivative used as an antidepressant.
Isocarboxazid: A non-hydrazine MAOI with similar antidepressant effects.
Tranylcypromine: A non-hydrazine MAOI that also inhibits monoamine oxidase enzymes.
Compared to these compounds, this compound’s uniqueness lies in its specific hydrazine structure, which contributes to its irreversible inhibition of MAO enzymes .
Properties
CAS No. |
65500-65-4 |
|---|---|
Molecular Formula |
C8H20N2 |
Molecular Weight |
144.26 g/mol |
IUPAC Name |
octan-2-ylhydrazine |
InChI |
InChI=1S/C8H20N2/c1-3-4-5-6-7-8(2)10-9/h8,10H,3-7,9H2,1-2H3 |
InChI Key |
FODQIVGFADUBKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[[2-(1-Ethanimidoylpiperidin-4-yl)oxycarbazol-9-yl]methyl]naphthalene-2-carboximidamide](/img/structure/B10760879.png)



![1-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-4-(1,1,3,3-tetramethylbutyl)benzene](/img/structure/B10760898.png)
![2-(Oxalyl-amino)-4,7-dihydro-5h-thieno[2,3-c]thiopyran-3-carboxylic acid](/img/structure/B10760901.png)



![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10760914.png)




